molecular formula C21H24N6O4S B2470778 4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-46-5

4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2470778
CAS No.: 872995-46-5
M. Wt: 456.52
InChI Key: LHZCPAUBIMKUMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazolo ring could be formed using methods described in the literature for the synthesis of triazole derivatives .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the morpholino group might be susceptible to reactions with electrophiles, and the triazolo ring might participate in reactions with nucleophiles .

Scientific Research Applications

Antiproliferative Activity

Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazin, similar in structure to the compound , exhibit antiproliferative activity. This suggests potential applications in inhibiting the proliferation of endothelial and tumor cells, which is significant for cancer research and therapy. For instance, a study demonstrated that these derivatives, in their ester form, inhibited cell proliferation (Ilić et al., 2011).

Antimicrobial Activities

Another area of application is in antimicrobial activities. Compounds containing the [1,2,4]triazolo[4,3-b]pyridazin moiety have been synthesized and found to possess moderate to good antimicrobial activities against various microorganisms. This opens up avenues for developing new antimicrobial agents (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Agents

The compound has also been linked to the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, which have shown anti-inflammatory and analgesic activities. These derivatives were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Synthesis and Structure Analysis

The compound plays a role in the synthesis and structural analysis of heterocyclic compounds. Its derivatives have been used in studying the structure, density functional theory calculations, Hirshfeld surface analysis, and energy frameworks, which are crucial in medicinal chemistry (Sallam et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have been found to have various biological activities, including antibacterial, antifungal, and anticancer activities .

Properties

IUPAC Name

4-methoxy-N-[2-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4S/c1-30-16-4-2-15(3-5-16)21(29)22-9-8-18-24-23-17-6-7-19(25-27(17)18)32-14-20(28)26-10-12-31-13-11-26/h2-7H,8-14H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZCPAUBIMKUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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